molecular formula C15H12O4 B1285878 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid CAS No. 281232-91-5

3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1285878
M. Wt: 256.25 g/mol
InChI Key: XROWUYGBGYJQON-UHFFFAOYSA-N
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Description

The compound of interest, 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative with methoxycarbonyl and carboxylic acid functional groups. This structure suggests potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. The presence of these functional groups indicates that the compound could participate in a range of chemical reactions and may exhibit unique physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including Friedel-Crafts acylation, as seen in the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid . Phase transfer catalysis has been employed to modify the synthetic procedure of a similar compound, 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, with an improved yield of 81% . These methods could potentially be adapted for the synthesis of 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved, revealing a triclinic space group and strong hydrogen bonding . Conformational and NBO analysis on cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate provided insights into the electronic structure and shielding effects . These studies could inform the molecular structure analysis of 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid.

Chemical Reactions Analysis

The reactivity of the methoxycarbonyl group in boronic acids has been demonstrated in the binding to diols, suggesting potential applications in diol and carbohydrate recognition . Additionally, 3-bromoacetyl-7-methoxycoumarin has been used as a fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography . These findings indicate that the methoxycarbonyl and carboxylic acid groups in the compound of interest could participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various spectroscopic and computational methods. The nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to a small energy gap between the frontier molecular orbitals . The molecular electrostatic potential and frontier molecular orbitals of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate were also studied, providing insights into the electronic properties . These analyses could be relevant to understanding the physical and chemical properties of 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid.

Scientific Research Applications

  • Summary of Application: Pinacol boronic esters are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is not well developed, making it a valuable area of research .
  • Methods of Application: The process involves the use of a radical approach to catalyze the protodeboronation . Specific technical details or parameters were not provided in the source.
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

properties

IUPAC Name

4-(3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROWUYGBGYJQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585716
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

CAS RN

281232-91-5
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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